[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate

Sulfonic acid protection safety-catch linker taurine synthesis

Conventional sulfonate protecting groups force a trade-off between synthetic stability and final-step cleavability-isopropyl esters are acid-labile, isobutyl variants succumb to nucleophiles, and simple neopentyl esters demand forcing conditions. This compound, the Seeberger-Golding 'safety-catch' intermediate (CAS 924898-75-9), resolves this conflict through three integrated design elements: (i) a TBDPS silyl ether imparting ~250-fold greater acid stability than TBDMS, enabling survival through iterative TFA/Boc deprotections; (ii) a gem-dimethyl backbone providing Thorpe-Ingold acceleration for quantitative fluoride-triggered cyclisation; and (iii) a terminal vinyl sulfonate enabling high-yielding Michael addition with diverse secondary amines (69-95%). Validated in both parallel taurine library synthesis (8 amines, 70-92% final deprotection yield) and solid-phase oligonucleotide assembly as the neoO-dPS group. Supplied as a custom-synthesized intermediate; contact BenchChem for batch pricing and delivery timelines.

Molecular Formula C24H34O4SSi
Molecular Weight 446.7 g/mol
Cat. No. B8093171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate
Molecular FormulaC24H34O4SSi
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)COS(=O)(=O)C=C
InChIInChI=1S/C24H34O4SSi/c1-7-29(25,26)27-20-24(5,6)18-19-28-30(23(2,3)4,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h7-17H,1,18-20H2,2-6H3
InChIKeyASRFUPOPTXVYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taurine Derivative Synthesis Intermediate


[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate (CAS 924898-75-9), also designated compound 1 in the seminal Seeberger–Golding methodology, is a bifunctional sulfonic acid protecting intermediate that integrates a tert-butyldiphenylsilyl (TBDPS) ether for hydroxyl masking, a gem‑dimethyl‑substituted neopentyl‑type backbone, and a terminal ethenesulfonate (vinyl sulfonate) moiety capable of Michael‑type addition with secondary amines [1]. First reported in 2007 as part of a 'safety‑catch' protection strategy for sulfonic acids, the compound enables the efficient synthesis of taurine (2‑aminoethanesulfonic acid) derivatives through a three‑step sequence: sulfonylation, amine coupling, and fluoride‑triggered deprotection with concomitant intramolecular cyclisation [1]. The protecting group derived from this compound has subsequently been adopted as the 'neoO‑dPS' group in solid‑phase oligonucleotide synthesis, underscoring its practical utility beyond the original medicinal chemistry context [2].

Advantages Over Generic Sulfonate Esters


Conventional sulfonate protecting groups—isopropyl, isobutyl, neopentyl, and trichloroethyl esters—each suffer from a fundamental trade‑off between stability during synthesis and cleavability at the final step [1]. Isopropyl sulfonates are labile to even mild acid (TFA, room temperature, 16 h); isobutyl sulfonates are susceptible to nucleophilic displacement; and simple neopentyl sulfonates require forcing conditions for removal (e.g., NaN₃ in DMSO at 70 °C or hot 6 M HCl) [1][2]. The safety‑catch neopentyl‑derived 'NeoN‑B' group developed by Roberts et al. addresses some of these limitations but relies on a multi‑step synthesis of its alcohol precursor and has been demonstrated in only a single example [3]. The target compound uniquely combines three design elements—(i) the exceptional acid stability of the TBDPS silyl ether (~5,000,000‑fold relative stability compared to TMS in acidic media), (ii) the Thorpe–Ingold acceleration of the gem‑dimethyl group that ensures rapid, quantitative intramolecular cyclisation upon fluoride‑mediated desilylation, and (iii) the ethenesulfonate moiety's capacity for high‑yielding Michael addition with diverse secondary amines—into a single intermediate that cannot be replicated by any single‑function analog [3][4].

Comparative Performance Evidence


Safety-Catch Deprotection Scope vs. NeoN‑B

The ethenesulfonate safety‑catch strategy was validated across 8 structurally diverse secondary amine substrates (2a–2h), achieving Michael addition yields of 69–95% and final sulfonic acid yields of 70–92% after TBAF‑triggered deprotection and ion‑exchange purification [1]. In direct contrast, the previously reported NeoN‑B safety‑catch approach (Roberts et al., 1997) was demonstrated with only a single substrate, with no full experimental details provided for the alcohol precursor synthesis, which the authors themselves describe as 'lengthy' [1]. The TBAF‑mediated deprotection occurs at room temperature and generates volatile 2,2‑dimethyltetrahydrofuran (bp 90 °C) and extractable TBDPS‑F as the sole by‑products, enabling straightforward purification without acidic or basic aqueous workup [1].

Sulfonic acid protection safety-catch linker taurine synthesis TBAF deprotection

Michael Addition Yield vs. Bromo‑Displacement

In the same study, an initial synthetic route relying on N‑alkylation of N‑Boc‑piperazine with 1,2‑dibromoethane and 1,3‑dibromopropane gave the required intermediates in only 5% and 41% yield, respectively, necessitating abandonment of this approach [1]. The ethenesulfonate‑based Michael addition strategy replaced this low‑yielding displacement with a convergent coupling that delivered 8 taurine precursors in 69–95% yield (Table 1) [1]. When compared against conventional sulfonate alkylation methods that typically require protection/deprotection of the sulfonic acid itself, the ethenesulfonate route eliminates a protection step at the sulfonate terminus entirely.

Michael addition ethenesulfonate taurine derivatives yield comparison

TBDPS Acid Stability vs. TBDMS Analogs

The TBDPS (tert‑butyldiphenylsilyl) protecting group incorporated in the target compound exhibits a relative acid‑catalysed hydrolysis rate of 5,000,000 compared to TMS = 1, versus 20,000 for the commonly used TBDMS (tert‑butyldimethylsilyl) group, representing an approximately 250‑fold enhancement in acid stability [1]. This differential is critical in multi‑step syntheses where acid‑labile functionality elsewhere in the molecule must be manipulated (e.g., Boc deprotection with TFA) without compromising the sulfonate protecting group integrity. In practical terms, TBDPS ethers remain intact under conditions (80% AcOH, 25%–75% HCO₂H, 50% TFA) that rapidly cleave TBDMS ethers .

TBDPS silyl ether stability acidic deprotection orthogonal protection

Thorpe–Ingold Cyclisation Acceleration

The 2,2‑dimethyl substitution on the butyl backbone serves two distinct functions confirmed by the experimental design: (i) it ensures regioselective monosilylation of the intermediate 2,2‑dimethylbutane‑1,4‑diol at the primary 4‑position in 79% isolated yield, avoiding statistical mixtures that would complicate purification, and (ii) it accelerates the fluoride‑triggered intramolecular cyclisation to 2,2‑dimethyltetrahydrofuran via the Thorpe–Ingold (gem‑dialkyl) effect [1]. The Thorpe–Ingold effect, well‑established in physical organic chemistry, predicts that gem‑dimethyl substitution compresses the internal angle between the reacting termini, increasing the effective molarity and thereby the cyclisation rate by orders of magnitude relative to an unsubstituted butyl chain [2]. The volatile tetrahydrofuran by‑product (bp 90 °C at 740 mmHg) is removed by simple evaporation, leaving clean sulfonate product [1].

Thorpe-Ingold effect gem-dimethyl cyclisation intramolecular displacement

Validation in Solid‑Phase Oligonucleotide Synthesis

In 2014, Leszczynska et al. independently evaluated sulfonate protecting strategies for the synthesis of taurine‑modified wobble uridines in human mitochondrial tRNA and selected the 4‑(tert‑butyldiphenylsilanyloxy)‑2,2‑dimethylbutyl group (designated 'neoO‑dPS') as 'the most useful protection for sulfonic acid residue of taurine derivatives' [1]. The group was demonstrated to be fully compatible with standard phosphoramidite solid‑phase oligonucleotide synthesis conditions, including repetitive trichloroacetic acid detritylation steps, oxidative iodination, and capping, and with the orthogonal trifluoroacetyl (‑C(O)CF₃) exoamine protection [1]. This represents a successful technology transfer from solution‑phase medicinal chemistry to solid‑phase biopolymer synthesis, a transition that many sulfonate protecting groups (e.g., simple alkyl esters) fail due to insufficient stability toward the iterative acidic conditions of phosphoramidite chemistry.

solid-phase synthesis oligoribonucleotide phosphoramidite chemistry taurinomethyluridine

Scalable Synthetic Accessibility

The target compound is accessed via a three‑step sequence from commercially available 2,2‑dimethylsuccinic acid: (i) LiAlH₄ reduction to 2,2‑dimethylbutane‑1,4‑diol (85% yield), (ii) selective monosilylation with TBDPSCl/imidazole in DMF to give 4‑(tert‑butyldiphenylsilanyloxy)‑2,2‑dimethylbutan‑1‑ol (79% yield), and (iii) reaction with 2‑chloroethanesulfonyl chloride/Et₃N to afford the ethenesulfonate directly [1]. The overall three‑step yield from 2,2‑dimethylsuccinic acid is approximately 53%. The synthesis of the ethenesulfonate itself proceeds without isolation of an intermediate sulfonyl chloride‑alcohol adduct, as the base directly effects elimination to the vinyl sulfonate [1]. This contrasts with the NeoN‑B alcohol precursor synthesis, which the authors explicitly characterise as 'lengthy' and note was reported without full experimental details [1].

synthetic route 2,2-dimethylsuccinic acid selective silylation process scalability

High‑Impact Application Scenarios


Taurine Library Synthesis for Tip60 Inhibitors

As originally demonstrated by the Golding group, the ethenesulfonate intermediate enables efficient parallel synthesis of N,N‑disubstituted taurine derivatives for Tip60 inhibitor screening [1]. The Michael addition proceeds with 8 structurally diverse secondary amines in 69–95% yield, and the subsequent TBAF‑triggered deprotection/cyclisation releases pure sulfonic acids in 70–92% yield after simple ion‑exchange chromatography [1]. The volatile 2,2‑dimethyltetrahydrofuran by‑product (bp 90 °C) and extractable TBDPS‑F facilitate purification without chromatography at the deprotection step, making the chemistry 'amenable to a multiparallel format' as stated by the authors [1]. This scenario directly leverages Evidence Items 1 and 2.

Mitochondrial tRNA Oligonucleotide Synthesis

The neoO‑dPS protecting group derived from this compound has been validated for on‑resin protection of the taurine sulfonate moiety during solid‑phase phosphoramidite oligonucleotide synthesis [2]. The group withstands iterative trichloroacetic acid detritylation, iodine oxidation, and acetic anhydride capping steps, and is orthogonal to trifluoroacetyl (‑C(O)CF₃) exoamine protection [2]. This enables the direct incorporation of τm⁵U and τm⁵s²U modified nucleosides into 17‑mer RNA fragments without post‑synthetic conjugation, a critical advantage for studying mitochondrial translation pathologies including MELAS and MERRF syndromes [2]. This scenario directly leverages Evidence Item 5.

Acid‑Stable Multi‑Step Boc Deprotection Sequences

In synthetic sequences involving repetitive Boc‑group removal with TFA or formic acid—common in peptide and peptidomimetic synthesis—the TBDPS silyl ether's approximately 250‑fold greater acid stability relative to TBDMS (relative rates: 5,000,000 vs. 20,000 on the TMS = 1 scale) ensures the sulfonate protecting group remains intact [3][4]. This enables synthetic strategies where global N‑Boc deprotection can be performed without concomitant loss of the sulfonate masking group, a critical requirement when the sulfonic acid must be revealed only at the final step to avoid purification difficulties associated with free sulfonates [3]. This scenario directly leverages Evidence Item 3.

Process‑Scale Sulfonated Intermediate Production

The three‑step synthesis from commodity 2,2‑dimethylsuccinic acid with an overall yield of approximately 53%, combined with the convergent nature of the Michael addition step (no protection/deprotection at the sulfonate terminus needed), makes this intermediate suitable for scale‑up [1]. The 79% selective monosilylation yield on the diol intermediate avoids the statistical 1:2:1 mixture (bis:mono:unreacted) that plagues protection of symmetrical diols without the gem‑dimethyl directing effect [1]. The final deprotection generates volatile and extractable by‑products that simplify purification at scale, avoiding chromatographic bottlenecks [1]. This scenario directly leverages Evidence Items 4 and 6.

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